molecular formula C15H14F3NO B5148281 (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine

(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine

Cat. No. B5148281
M. Wt: 281.27 g/mol
InChI Key: FHGHBYFPISKVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine, also known as MPTB, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. MPTB is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have antidepressant effects.

Scientific Research Applications

(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antidepressant effects in animal models and has been proposed as a potential treatment for depression in humans. In addition, (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been shown to have anxiolytic effects and has been proposed as a potential treatment for anxiety disorders.

Mechanism of Action

(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in mood regulation. By increasing the levels of serotonin in the brain, (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine is thought to improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
(2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been shown to increase the levels of serotonin in the brain, which can lead to improved mood and reduced symptoms of depression and anxiety. In addition, (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine in lab experiments is its selectivity for serotonin reuptake inhibition, which allows for more precise studies of the role of serotonin in mood regulation. However, (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine. One area of interest is the potential use of (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. In addition, further studies are needed to determine the optimal dosage and administration of (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine for therapeutic use in humans. Finally, the development of more stable and soluble forms of (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine could improve its utility in lab experiments and clinical applications.

Synthesis Methods

The synthesis of (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine involves the reaction of 2-methoxyphenylboronic acid with 3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst. The resulting product is then treated with an amine to form (2-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.

properties

IUPAC Name

2-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-20-14-8-3-2-7-13(14)19-10-11-5-4-6-12(9-11)15(16,17)18/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGHBYFPISKVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.